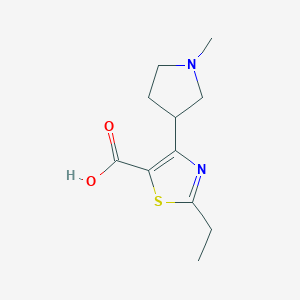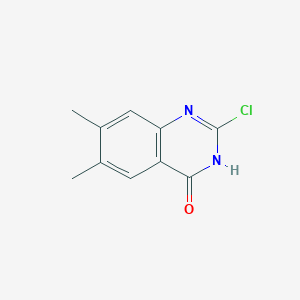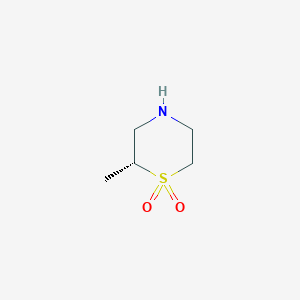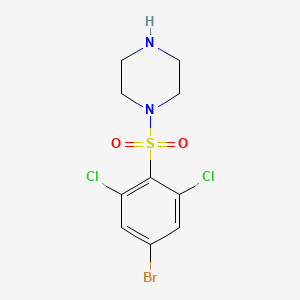
3-Chloro-5-cyclobutyl-1,2-oxazole-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloro-5-cyclobutyl-1,2-oxazole-4-carboxylic acid is a heterocyclic compound that features a five-membered oxazole ring. This compound is notable for its unique structure, which includes a chlorine atom at the 3-position, a cyclobutyl group at the 5-position, and a carboxylic acid group at the 4-position. The presence of these functional groups makes it a versatile molecule in various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-cyclobutyl-1,2-oxazole-4-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of a cyclobutyl-substituted nitrile with a chlorinated acyl chloride in the presence of a base can lead to the formation of the desired oxazole ring .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.
化学反応の分析
Types of Reactions
3-Chloro-5-cyclobutyl-1,2-oxazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The chlorine atom at the 3-position can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used to replace the chlorine atom.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of derivatives with different functional groups.
科学的研究の応用
3-Chloro-5-cyclobutyl-1,2-oxazole-4-carboxylic acid has several applications in scientific research:
作用機序
The mechanism of action of 3-Chloro-5-cyclobutyl-1,2-oxazole-4-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the context in which the compound is used, such as in drug design or biochemical studies .
類似化合物との比較
Similar Compounds
3-Cyclobutyl-1,2,4-oxadiazol-5-amine: This compound shares a similar cyclobutyl group but differs in the heterocyclic ring structure.
4-Oxazolecarboxylic acid: This compound has a similar oxazole ring but lacks the chlorine and cyclobutyl groups.
Uniqueness
3-Chloro-5-cyclobutyl-1,2-oxazole-4-carboxylic acid is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of the chlorine atom and the cyclobutyl group distinguishes it from other oxazole derivatives and contributes to its versatility in various applications .
特性
分子式 |
C8H8ClNO3 |
|---|---|
分子量 |
201.61 g/mol |
IUPAC名 |
3-chloro-5-cyclobutyl-1,2-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C8H8ClNO3/c9-7-5(8(11)12)6(13-10-7)4-2-1-3-4/h4H,1-3H2,(H,11,12) |
InChIキー |
ZWKPDHQDEMHALW-UHFFFAOYSA-N |
正規SMILES |
C1CC(C1)C2=C(C(=NO2)Cl)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![7-(Aminomethyl)-4-ethyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazin-2-one](/img/structure/B13184233.png)
![1-[(3-Hydroxypyrrolidin-3-yl)methyl]-3-(propan-2-yl)urea](/img/structure/B13184240.png)



![1-{[2-(Furan-2-yl)-1,3-thiazol-4-yl]methyl}piperazine](/img/structure/B13184265.png)
![[(3-Methylidenecyclobutyl)sulfonyl]benzene](/img/structure/B13184280.png)
![2-(3-{3-[(Dimethylamino)methyl]phenyl}phenyl)ethan-1-amine](/img/structure/B13184281.png)





